ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate
Overview
Description
Ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of “ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
This core is present in various bioactive compounds and is known to enhance their pharmacological properties .
Biochemical Analysis
Biochemical Properties
Ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain proteases, which are enzymes that break down proteins . Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways. These interactions are crucial for its potential therapeutic effects, as they can alter cellular responses and metabolic processes .
Cellular Effects
The effects of ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate on cells are multifaceted. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound can induce apoptosis, leading to cell death, which is a desirable effect for anticancer therapies . Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival . The compound also impacts gene expression, altering the transcription of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface . These interactions lead to changes in gene expression, which ultimately affect cellular functions and processes .
Temporal Effects in Laboratory Settings
The stability and effects of ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular functions, such as prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential as a therapeutic agent .
Dosage Effects in Animal Models
In animal models, the effects of ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate vary with dosage. At low doses, the compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
Ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolites can then be excreted from the body through the kidneys . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the compound may contain mitochondrial targeting sequences that facilitate its transport into the mitochondria . Once localized, the compound can interact with specific biomolecules within these compartments, influencing their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is formed by the cyclization of a suitable precursor, such as an amino acid derivative, with a thiocarbonyl compound under acidic or basic conditions.
Acylation Reaction: The thiazolidine derivative is then acylated with ethyl 4-aminobenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to the presence of the thiazolidine ring, which is known for its biological activity.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate can be compared with other thiazolidine derivatives:
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate: Similar in structure but lacks the benzoate moiety, which may affect its biological activity.
Ethyl (5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetate: Contains a benzylidene group, which can enhance its antimicrobial properties.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and industrial applications. Its unique structure allows it to undergo various chemical reactions and interact with biological targets, making it a valuable subject of scientific research.
Properties
IUPAC Name |
ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-2-21-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(20)22-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCULWTWZTGCKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186499 | |
Record name | Ethyl 4-[[2-(2,4-dioxo-5-thiazolidinyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308294-47-5 | |
Record name | Ethyl 4-[[2-(2,4-dioxo-5-thiazolidinyl)acetyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=308294-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[[2-(2,4-dioxo-5-thiazolidinyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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